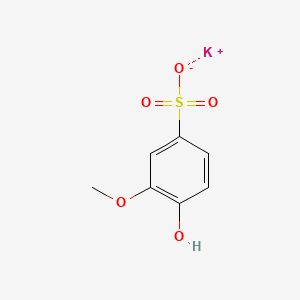

Potassium 4-Hydroxy-3-methoxybenzenesulfonate

Vue d'ensemble

Description

Il est couramment utilisé en médecine comme expectorant pour fluidifier les mucosités dans les poumons et réduire la congestion thoracique . Ce composé est dérivé du gaïacol, un composé phénolique contenant un groupe fonctionnel méthoxy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du sulfogaïacol implique plusieurs étapes. Une méthode consiste à utiliser l'acide sulfurique comme solvant et agent sulfonant. Le processus commence par le refroidissement du mélange à -5°C à 10°C, puis l'ajout d'o-diméthoxybenzène. Le mélange est chauffé et agité, suivi de l'ajout d'oxyde de calcium ou de carbonate de calcium pour réguler la valeur du pH. Le mélange réactionnel est filtré pour obtenir du 3,4-diméthoxybenzène sulfonate de calcium. Cet intermédiaire est ensuite traité avec un acide de Lewis, chauffé à 60-100°C et réagi pendant 2-5 heures. Le mélange est refroidi à 20-30°C pour obtenir un mélange de 3-hydroxy-4-méthoxybenzène sulfonate de calcium et de 4-hydroxy-3-méthoxybenzène sulfonate de calcium. Enfin, du carbonate de potassium, du bicarbonate de potassium ou de l'hydroxyde de potassium est ajouté, et le mélange est chauffé à 50-100°C, réagi pendant 2-10 heures, refroidi à -10°C à 0°C et filtré pour obtenir du sulfogaïacol .

Méthodes de production industrielle : La production industrielle du sulfogaïacol suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Les conditions de réaction sont contrôlées pour assurer un rendement élevé et la pureté du produit final. Le procédé est respectueux de l'environnement et adapté à la production industrielle à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfogaïacol subit diverses réactions chimiques, notamment :

Oxydation : Le sulfogaïacol peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le sulfogaïacol en ses dérivés alcooliques correspondants.

Substitution : Le sulfogaïacol peut subir des réactions de substitution où le groupe acide sulfonique est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acide sulfonique, des dérivés alcooliques et des composés aromatiques substitués .

4. Applications de la recherche scientifique

Le sulfogaïacol a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres composés chimiques.

Biologie : Étudié pour ses effets sur les systèmes biologiques et son potentiel en tant qu'agent thérapeutique.

Médecine : Couramment utilisé comme expectorant dans les sirops contre la toux et autres médicaments respiratoires.

Industrie : Utilisé dans la production de divers produits chimiques industriels et comme composant dans certaines formulations

5. Mécanisme d'action

Le sulfogaïacol exerce ses effets en stimulant la muqueuse bronchique, ce qui entraîne une augmentation de la sécrétion glandulaire et une fluidification des mucosités. Cela facilite l'expulsion des mucosités des voies respiratoires. Les cibles et les voies moléculaires impliquées comprennent l'activation des cellules productrices de mucine et la modulation des canaux ioniques dans l'épithélium respiratoire .

Composés similaires :

Gaïacol : Un composé phénolique avec un groupe fonctionnel méthoxy, utilisé comme précurseur du sulfogaïacol.

Acide gaïacolsulfonique : Autre nom du sulfogaïacol, mettant en évidence son groupe acide sulfonique.

Méquinol : Un méthoxyphénol similaire au gaïacol mais avec des applications différentes.

Unicité : Le sulfogaïacol est unique en raison de sa double fonctionnalité à la fois comme composé phénolique et comme acide sulfonique. Cette combinaison lui permet de participer à un large éventail de réactions chimiques et le rend particulièrement efficace comme expectorant dans les applications médicales .

Applications De Recherche Scientifique

Expectorant Properties

Potassium 4-Hydroxy-3-methoxybenzenesulfonate is primarily recognized for its use as an expectorant in cough syrups and other respiratory medications. It aids in thinning mucus in the lungs, which facilitates its removal through ciliary action and coughing. This property makes it particularly useful for treating respiratory conditions such as bronchitis, sinusitis, and the common cold.

Antiviral Studies

Recent research has explored the potential antiviral properties of this compound. It has been investigated for its inhibitory effects against various viruses, including chikungunya virus and SARS-CoV-2 . In vitro studies suggest that the compound may enhance cellular resistance to viral replication through specific molecular interactions.

Enzyme Studies

The compound has also been studied for its effects on biological systems, particularly regarding enzyme interactions. Its role as a substrate or inhibitor in biochemical reactions provides insights into enzyme kinetics and mechanisms .

Organic Synthesis

In industrial chemistry, this compound serves as a reagent in organic synthesis. It acts as an intermediate in the production of other chemical compounds, facilitating various chemical reactions due to its functional groups.

Veterinary Medicine

The compound has applications in veterinary medicine as well, where it is used to prepare soluble guaiacol potassium sulfonate powder for treating respiratory ailments in animals .

Clinical Efficacy Studies

A study assessing the efficacy of potassium guaiacolsulfonate in treating coughs associated with respiratory conditions showed that while some patients experienced symptomatic relief, the overall quality of evidence was low due to methodological limitations. Further clinical trials are necessary to establish definitive therapeutic benefits.

Molecular Docking Studies

Research utilizing molecular docking techniques has demonstrated that this compound can interact with viral proteins, suggesting a potential mechanism for its antiviral activity . These findings highlight the need for further investigation into its role as a therapeutic agent against viral infections.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicine | Expectorant in cough syrups | Reduces mucus viscosity; aids in mucus clearance |

| Biological Research | Antiviral studies | Potential inhibitory effects against viruses |

| Industrial Chemistry | Reagent in organic synthesis | Intermediate for various chemical reactions |

| Veterinary Medicine | Treatment for respiratory ailments in animals | Preparation method for soluble guaiacol powder |

Mécanisme D'action

Sulfogaiacol exerts its effects by stimulating the bronchial mucosa, leading to increased glandular secretion and thinning of mucus. This makes it easier to expel mucus from the respiratory tract. The molecular targets and pathways involved include the activation of mucin-producing cells and modulation of ion channels in the respiratory epithelium .

Comparaison Avec Des Composés Similaires

Guaiacol: A phenolic compound with a methoxy functional group, used as a precursor to sulfogaiacol.

Guaiacolsulfonic Acid: Another name for sulfogaiacol, highlighting its sulfonic acid group.

Mequinol: A methoxyphenol similar to guaiacol but with different applications.

Uniqueness: Sulfogaiacol is unique due to its dual functionality as both a phenolic compound and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it particularly effective as an expectorant in medical applications .

Activité Biologique

Potassium 4-Hydroxy-3-methoxybenzenesulfonate, also known as potassium guaiacolsulfonate, is an organic compound with significant biological activity, particularly recognized for its role as an expectorant in treating respiratory conditions. This article explores its mechanism of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

- Chemical Formula : C7H7KO5S

- Molar Mass : Approximately 204.2 g/mol

- Common Uses : Primarily used in cough syrups and other medicinal formulations to aid in mucus clearance from the respiratory tract.

The biological activity of this compound is primarily linked to its expectorant properties . The compound acts by:

- Thinning Mucus : It reduces the viscosity of mucus in the lungs, facilitating easier expulsion through coughing and ciliary action.

- Increasing Secretions : The compound stimulates the secretion of mucus in the respiratory tract, which helps clear congestion.

- Irritation of Gastric Mucosa : It may irritate the gastric lining, leading to reflex stimulation of mucus production in the airways.

Cellular Effects

This compound exhibits several cellular effects:

- Enhancement of Mucus Secretion : It promotes mucus secretion from respiratory epithelial cells.

- Reduction of Mucus Viscosity : The compound interacts with mucin proteins, decreasing their viscosity and aiding in mucus clearance.

Molecular Mechanism

The molecular interactions involve:

- Binding to mucin proteins, which are critical for mucus structure.

- Modulating enzymes involved in mucus production and secretion pathways.

In Vitro Studies

In laboratory settings, studies have demonstrated that potassium guaiacolsulfonate maintains its efficacy over time and does not degrade quickly. Its effects on mucus viscosity were observed to be dose-dependent, with low to moderate doses effectively enhancing mucus clearance without significant adverse effects.

| Study | Findings |

|---|---|

| Effective at thinning mucus; enhances ciliary action. | |

| Mechanism involves mucin interaction; promotes secretion. |

Animal Model Studies

Research involving animal models has shown that:

- Dosage Effects : Varying dosages impact efficacy; low doses enhance mucus clearance while higher doses may lead to adverse effects.

- Metabolic Pathways : The compound is involved in metabolic pathways related to mucin synthesis and degradation, indicating its role in respiratory health.

Propriétés

Numéro CAS |

16241-25-1 |

|---|---|

Formule moléculaire |

C7H8KO5S |

Poids moléculaire |

243.30 g/mol |

Nom IUPAC |

potassium;4-hydroxy-3-methoxybenzenesulfonate |

InChI |

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11); |

Clé InChI |

UQLUGIAIXOWYBP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |

SMILES canonique |

COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K] |

Synonymes |

guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.